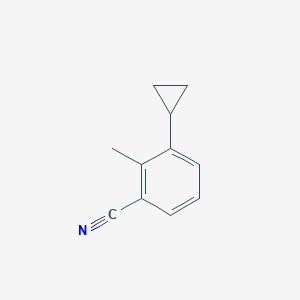
3-Cyclopropyl-2-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-methylbenzonitrile: is an organic compound with the molecular formula C11H11N and a molecular weight of 157.21 g/mol It is a derivative of benzonitrile, characterized by the presence of a cyclopropyl group and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: In industrial settings, the production of benzonitrile derivatives often involves the ammoxidation of toluene . This process entails the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to yield benzonitrile, which can then be further modified to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, influencing their activity. The cyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity, affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: The parent compound, simpler in structure but less sterically hindered.
2-Methylbenzonitrile: Lacks the cyclopropyl group, resulting in different reactivity and applications.
3-Cyclopropylbenzonitrile: Similar but without the methyl group, affecting its chemical properties.
Uniqueness: 3-Cyclopropyl-2-methylbenzonitrile is unique due to the combined presence of the cyclopropyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C11H11N |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
3-cyclopropyl-2-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-10(7-12)3-2-4-11(8)9-5-6-9/h2-4,9H,5-6H2,1H3 |
InChI-Schlüssel |
UPRGBADPAFXNLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C2CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340695.png)

![3-[4-(diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one;oxalic acid](/img/structure/B15340722.png)
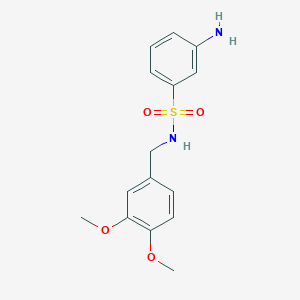
![(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340753.png)
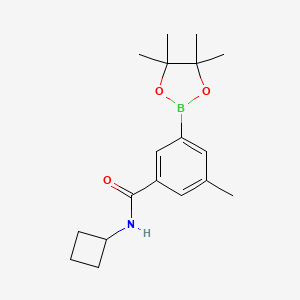
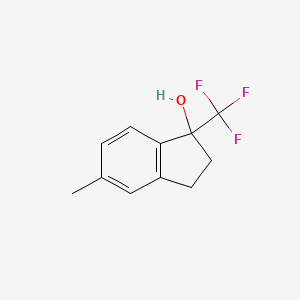
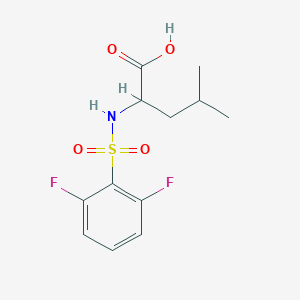
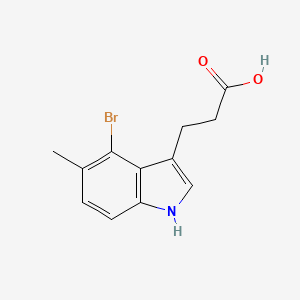
![2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B15340788.png)
![1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
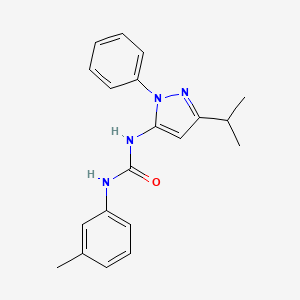
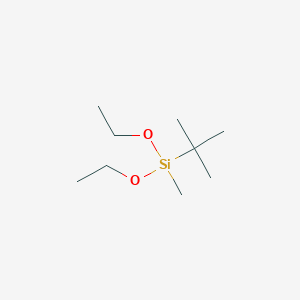
![4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine](/img/structure/B15340805.png)
